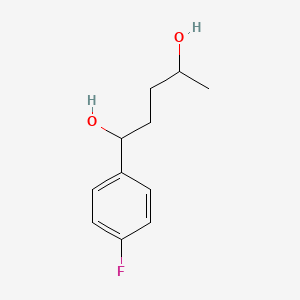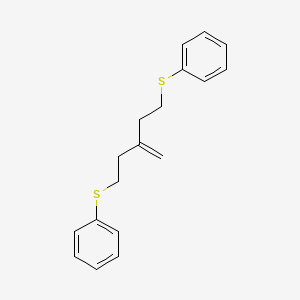
1,5-Bis(phenylthio)-3-methylenepentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(phenylthio)-3-methylenepentane is an organic compound characterized by the presence of phenylthio groups attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(phenylthio)-3-methylenepentane typically involves the reaction of 1,5-dibromopentane with thiophenol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by phenylthio groups. The reaction is usually carried out in a solvent like methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(phenylthio)-3-methylenepentane can undergo various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylthio groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methylene group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dephenylated products.
Substitution: Compounds with different functional groups replacing the methylene group.
Aplicaciones Científicas De Investigación
1,5-Bis(phenylthio)-3-methylenepentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals.
Medicine: Research into its biological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,5-Bis(phenylthio)-3-methylenepentane exerts its effects depends on its interaction with molecular targets. The phenylthio groups can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The methylene group may also play a role in binding to specific sites on target molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(phenylthio)pentane: Lacks the methylene group, which may affect its reactivity and applications.
1,5-Bis(phenylthio)-9,10-anthracenedione: Contains an anthracene backbone, leading to different chemical and physical properties.
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: Features benzimidazole groups instead of phenylthio groups, resulting in different biological activities.
Uniqueness
1,5-Bis(phenylthio)-3-methylenepentane is unique due to the presence of both phenylthio and methylene groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in research and industry.
Propiedades
Número CAS |
866557-18-8 |
|---|---|
Fórmula molecular |
C18H20S2 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
(3-methylidene-5-phenylsulfanylpentyl)sulfanylbenzene |
InChI |
InChI=1S/C18H20S2/c1-16(12-14-19-17-8-4-2-5-9-17)13-15-20-18-10-6-3-7-11-18/h2-11H,1,12-15H2 |
Clave InChI |
VUYGFCNDNCAYOK-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCSC1=CC=CC=C1)CCSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)

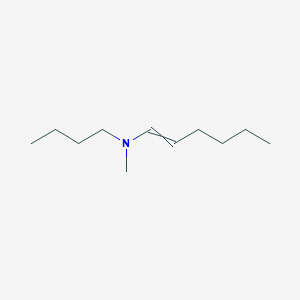
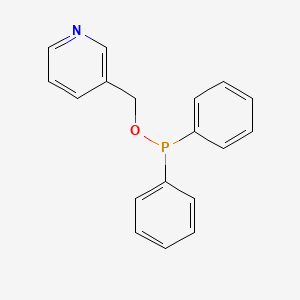
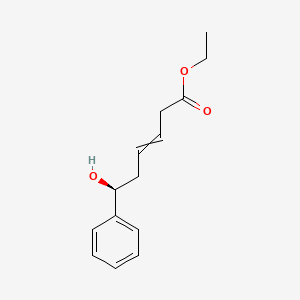
![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
![1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12532556.png)


![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12532572.png)

